molecular formula C20H18ClN3OS B2838533 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-97-4

4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2838533
CAS No.: 396719-97-4
M. Wt: 383.89
InChI Key: YSPIPYBWIYVFQH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a benzamide core substituted with a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 3,5-dimethylphenylhydrazine and a suitable thienyl ketone, the cyclization can be achieved using a strong acid like hydrochloric acid or a base like sodium hydroxide.

    Substitution Reaction: The thieno[3,4-c]pyrazole intermediate is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives, using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid or sulfonation using sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: can be compared to other thieno[3,4-c]pyrazole derivatives.

    Benzamide derivatives: with different substituents on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-7-13(2)9-16(8-12)24-19(17-10-26-11-18(17)23-24)22-20(25)14-3-5-15(21)6-4-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPIPYBWIYVFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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